Cas no 2034614-29-2 (3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea)

3-{3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea is a structurally complex urea derivative featuring a pyrazine core substituted with a 1-methyl-1H-pyrazol-4-yl group and a tetrahydropyran-4-yl urea moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of biological pathways, given the presence of heterocyclic pharmacophores. The pyrazine and pyrazole groups may enhance binding affinity and selectivity, while the tetrahydropyran ring could improve solubility and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery for targeting protein-protein interactions or enzymatic activity.
3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea structure
2034614-29-2 structure
Product Name:3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea
CAS No:2034614-29-2
MF:C15H20N6O2
MW:316.358302116394
CID:5895357
PubChem ID:122162757
Update Time:2025-05-24

3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea
    • 2034614-29-2
    • F6573-1948
    • 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
    • 1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea
    • AKOS032463935
    • 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
    • Inchi: 1S/C15H20N6O2/c1-21-10-11(8-19-21)14-13(16-4-5-17-14)9-18-15(22)20-12-2-6-23-7-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H2,18,20,22)
    • InChI Key: VISOVNQWSMCTDH-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)NC(NCC1C(C2C=NN(C)C=2)=NC=CN=1)=O

Computed Properties

  • Exact Mass: 316.16477390g/mol
  • Monoisotopic Mass: 316.16477390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 94Ų

3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea

Introduction to 3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea (CAS No. 2034614-29-2)

3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea, identified by its CAS number 2034614-29-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of novel therapeutic agents.

The chemical structure of this compound comprises multiple functional groups, including pyrazole, pyrazine, and urea moieties, which are well-known for their role in medicinal chemistry. The presence of these motifs not only contributes to the compound's overall complexity but also suggests a broad spectrum of possible interactions with biological targets. Specifically, the 1-methyl-1H-pyrazol-4-yl group is a common pharmacophore found in various bioactive molecules, while the oxan-4-yl substituent introduces a cyclic ether functionality, which can influence the compound's solubility and metabolic stability.

In recent years, there has been a growing interest in developing small molecules that modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique structural features of 3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yl)urea make it a promising candidate for further investigation in these areas. For instance, the pyrazole and pyrazine rings are known to exhibit anti-inflammatory properties by interacting with various enzymes and receptors. Additionally, the urea moiety can serve as a hydrogen bond acceptor or donor, enhancing binding affinity to biological targets.

The synthesis of this compound involves multi-step organic reactions, each requiring precise control to ensure high yield and purity. The introduction of the oxan-4-yl group into the urea scaffold is particularly critical, as it can significantly alter the compound's pharmacokinetic properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex heterocyclic framework efficiently.

Evidence from recent studies suggests that derivatives of pyrazole and pyrazine have potential applications in oncology. For example, certain pyrazole-based compounds have shown inhibitory activity against kinases involved in cancer cell proliferation. Similarly, pyrazine derivatives have been explored for their ability to modulate immune responses. Given these findings, 3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(oxan-4-yll urea may exhibit similar bioactivities and could be developed into a novel therapeutic agent.

In vitro studies have begun to elucidate the biological profile of this compound. Initial assays have revealed that it interacts with several enzymes and receptors relevant to inflammation and cancer. The binding affinity and selectivity of these interactions are being carefully evaluated to determine their therapeutic potential. Additionally, computational modeling techniques have been used to predict how the molecule might interact with biological targets at the atomic level.

The development of new drugs often involves optimizing lead compounds for better pharmacokinetic properties. In the case of 3-{3-(1-methyl-lH-pyrazol-l -yl)pyrazin-Zylmethyl}-l-(oxan-l -yl)urea, modifications such as changes in substituent size or electronic properties can enhance solubility, bioavailability, and metabolic stability. These optimization efforts are guided by data from high-throughput screening (HTS) campaigns and structure-based drug design (SBDD) approaches.

The role of medicinal chemists in this process cannot be overstated. They play a crucial role in designing synthetic routes that are both efficient and scalable while ensuring that the final product meets stringent quality standards. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory discoveries into viable therapeutics.

The future prospects for 3-{3-(l-methyl-lH-pyrazol-l -yl)py razin-Zylmethyl}-l-(oxan-l -yl)urea are promising. Ongoing research aims to further characterize its biological activity and explore potential therapeutic applications in detail. As our understanding of disease mechanisms continues to evolve, compounds like this one may find utility in treating conditions that were previously difficult to manage effectively.

In conclusion, 3-{3-(l-methyl-lH-py razol-l -yl)py razin-Zylmethyl}-l-(oxan-l -yl)urea (CAS No. 2034614-J9-J2 is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development as a therapeutic agent. With continued investigation into its biological activities and pharmacokinetic properties,this compound may contribute to advancements in medicine.

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